The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and planar topology that facilitates π-stacking interactions with biological targets. Early work focused on unsubstituted derivatives for central nervous system (CNS) applications, but the 2000s saw strategic incorporation of electron-withdrawing groups (e.g., trifluoromethyl, halogens) at specific ring positions to enhance target affinity and pharmacokinetics. The scaffold’s synthetic accessibility via cyclocondensation reactions of 2-aminopyridines enabled rapid library generation, accelerating structure-activity relationship (SAR) studies. Notably, the triazole nitrogen (N1) acts as a hydrogen-bond acceptor, while the C2-amino group (–NH₂) serves as a donor-acceptor motif, enabling dual interactions with kinase hinge regions. This versatility underpins its adoption in oncology targets, particularly kinase inhibitors [7] [9].
Table 1: Commercial Availability of Key Triazolopyridine Isomers
| CAS Number | Compound Name | Positional Isomer | Purity | Supplier |
|---|---|---|---|---|
| 1239648-22-6 | 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 6-CF₃ | 95% | AChemBlock |
| 1260811-97-9 | 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 7-CF₃ | 98% | Laibo Chem, Amadis |
| 2088975-64-6 | 6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 6-Br,7-CF₃ | Not specified | Parchem |
The trifluoromethyl (–CF₃) group is a cornerstone of modern bioisostere design due to its combined electronic, steric, and lipophilic effects. Key physicochemical contributions include:
While 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine itself remains investigational, its scaffold features in clinical candidates:
Table 2: Impact of –CF₃ on Triazolopyridine Properties
| Property | Methyl Analog | Trifluoromethyl Analog | Biological Consequence |
|---|---|---|---|
| logP | 1.2 | 2.4 | Improved membrane permeability |
| Metabolic Half-life | 1.5 h | 4.2 h | Reduced dosing frequency |
| Kinase IC₅₀ | 120 nM | 28 nM | Enhanced target affinity |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4